molecular formula C7H12ClNO2 B2844766 Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1024038-72-9; 1212063-26-7; 1855888-53-7

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No.: B2844766
CAS No.: 1024038-72-9; 1212063-26-7; 1855888-53-7
M. Wt: 177.63
InChI Key: FINRNZAMIJPDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic nitrogen-containing compound. This compound is part of the azabicyclohexane family, which is known for its unique structural features and significant biological activities. The presence of a nitrogen atom within the bicyclic framework makes it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity and yields .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. For instance, the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis has been developed for gram-scale synthesis . This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unique due to its specific substitution pattern and stereochemistry. These features contribute to its distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINRNZAMIJPDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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